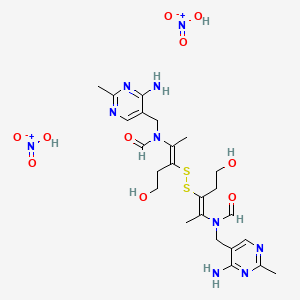
1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide is a type of ionic liquid with the chemical formula C9H17BrN2. This compound is part of the imidazolium family, which is known for its unique properties such as low melting points, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide typically involves the reaction of 1-butyl-2,3-dimethylimidazole with hydrobromic acid (HBr). The reaction proceeds as follows: [ \text{1-butyl-2,3-dimethylimidazole} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions in substitution reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and stability.
Biology: Its unique properties make it useful in the study of biological systems and processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can influence various molecular pathways, making it a versatile compound in different applications .
Comparison with Similar Compounds
1H-Imidazolium, 1-butyl-2,3-dimethyl-, bromide can be compared with other similar compounds such as:
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-2,3-dimethylimidazolium chloride
These compounds share similar ionic liquid properties but differ in their specific applications and reactivity. The unique combination of the butyl and dimethyl groups in this compound provides distinct advantages in terms of stability and solubility .
Properties
IUPAC Name |
1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBKTSSBSCAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+]1C=CN(C1C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B8205221.png)










![[2-[2-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8205302.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)
